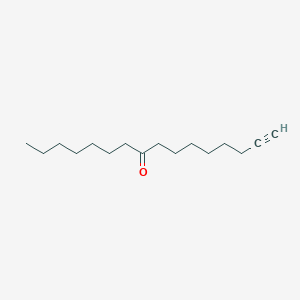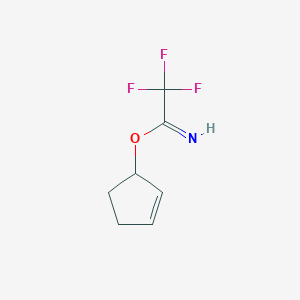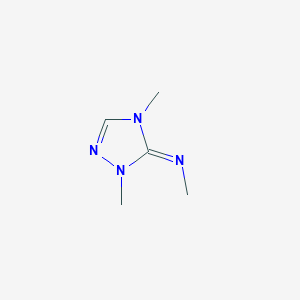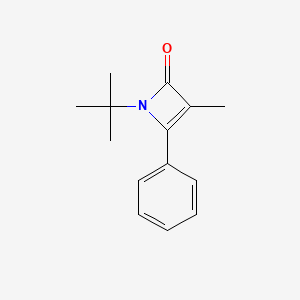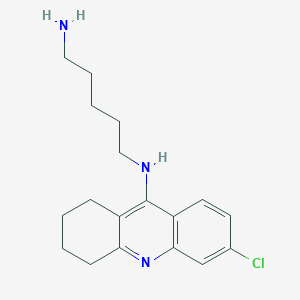
6-Chloro-9-(5-aminopentylamino)-1,2,3,4-tetrahydroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-9-(5-aminopentylamino)-1,2,3,4-tetrahydroacridine is a chemical compound that belongs to the class of acridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(5-aminopentylamino)-1,2,3,4-tetrahydroacridine typically involves the reaction of 6-chloro-1,2,3,4-tetrahydroacridine with 5-aminopentylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in large quantities with consistent quality. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-9-(5-aminopentylamino)-1,2,3,4-tetrahydroacridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted acridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Investigated for its potential as a fluorescent dye for labeling biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Mecanismo De Acción
The mechanism of action of 6-Chloro-9-(5-aminopentylamino)-1,2,3,4-tetrahydroacridine involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the replication and transcription processes, leading to cell death. Additionally, the compound may interact with enzymes and proteins, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
9-Amino-6-chloro-2-methoxyacridine: Another acridine derivative with similar biological activities.
6-Chloro-9-(4-aminobutylamino)-1,2,3,4-tetrahydroacridine: A structurally similar compound with a shorter alkyl chain.
Uniqueness
6-Chloro-9-(5-aminopentylamino)-1,2,3,4-tetrahydroacridine is unique due to its specific structure, which allows for distinct interactions with biological molecules. The presence of the 5-aminopentylamino group provides unique properties that differentiate it from other acridine derivatives, making it a valuable compound for various applications.
Propiedades
Número CAS |
827601-89-8 |
|---|---|
Fórmula molecular |
C18H24ClN3 |
Peso molecular |
317.9 g/mol |
Nombre IUPAC |
N'-(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)pentane-1,5-diamine |
InChI |
InChI=1S/C18H24ClN3/c19-13-8-9-15-17(12-13)22-16-7-3-2-6-14(16)18(15)21-11-5-1-4-10-20/h8-9,12H,1-7,10-11,20H2,(H,21,22) |
Clave InChI |
NQBUHPRIALYKMD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis(3,4'-dihexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14213459.png)

![2-[6-(2-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14213467.png)
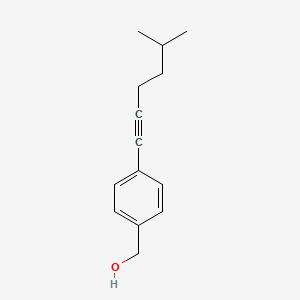
![N-Acetyl-L-leucyl-Nalpha-[(2S)-2-aminoundecanoyl]-L-phenylalaninamide](/img/structure/B14213475.png)
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide](/img/structure/B14213478.png)
